

# Application Notes and Protocols for Rhodamine 800 in High-Resolution Tissue Imaging

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## Compound of Interest

Compound Name: Rhodamine 800

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## Introduction to Rhodamine 800 in Tissue Imaging

**Rhodamine 800** is a near-infrared (NIR) fluorescent dye that has garnered significant interest in the field of high-resolution tissue imaging. Its spectral properties, including an excitation maximum around 682 nm and an emission maximum around 712 nm in methanol, fall within the NIR window (700-900 nm), a region where biological tissues exhibit reduced light scattering and lower autofluorescence.<sup>[1]</sup> This characteristic allows for deeper tissue penetration and a higher signal-to-noise ratio, making **Rhodamine 800** an attractive probe for advanced microscopy techniques such as confocal, two-photon, and super-resolution microscopy.<sup>[2]</sup>

This document provides detailed application notes and experimental protocols for the use of **Rhodamine 800** in various high-resolution tissue imaging modalities. It is intended to guide researchers in leveraging the unique properties of this dye for their specific research needs.

## Key Applications

**Rhodamine 800** has demonstrated utility in a range of biological imaging applications, primarily centered around its ability to function as a lipophilic cation. This property leads to its accumulation in mitochondria, driven by the mitochondrial membrane potential.<sup>[3][4]</sup> Consequently, **Rhodamine 800** is widely used for:

- Mitochondrial Staining: Visualizing mitochondrial morphology and distribution in cells and tissues.[3]
- Mitochondrial Membrane Potential Sensing: Assessing mitochondrial health and function, as the dye's accumulation is dependent on the membrane potential.
- Cellular and Tissue Energetics Monitoring: Changes in **Rhodamine 800** fluorescence can indicate shifts in cellular energy states.

## Quantitative Data of Rhodamine 800

The photophysical properties of **Rhodamine 800** are crucial for designing and interpreting fluorescence imaging experiments. The following table summarizes key quantitative data for **Rhodamine 800** in various environments.

Property	Value	Solvent/Environment	Reference(s)
Absorption Maximum (λ <sub>ex</sub> )	~682 nm	Methanol	
	~690 nm	Rat Mitochondria	
Emission Maximum (λ <sub>em</sub> )	~712 nm	Methanol	
	~720 nm	Rat Mitochondria	
Quantum Yield (Φ <sub>f</sub> )	0.25	Ethanol	
0.038 (3.8%)	PBS		
Fluorescence Lifetime (τ)	0.68 ns	PBS	
1.90 ns (mean)	Plasma		
1.80 ns (mean)	Albumin		
1.93 ns	Ethanol		
Molar Absorptivity (ε)	113,302 M <sup>-1</sup> cm <sup>-1</sup> at 682 nm	Ethanol	
Photostability	Generally high for rhodamine dyes	Various	

## Experimental Protocols

### General Staining Protocol for Fixed Tissues (Confocal Microscopy)

This protocol provides a general guideline for staining fixed tissue sections with **Rhodamine 800** for confocal microscopy. Optimization of concentrations and incubation times may be necessary depending on the tissue type and thickness.

Materials:

- **Rhodamine 800** stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)
- Antifade mounting medium

**Procedure:**

- Fixation: Fix the tissue sample in 4% paraformaldehyde for the appropriate duration (typically 15-30 minutes for sections, longer for whole mounts).
- Washing: Wash the sample three times with PBS for 5 minutes each.
- Permeabilization: For intracellular targets, permeabilize the tissue with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Washing: Wash the sample three times with PBS for 5 minutes each.
- Blocking (Optional but Recommended): Incubate the sample in blocking buffer for 30-60 minutes to reduce non-specific binding.
- Staining: Dilute the **Rhodamine 800** stock solution in PBS or blocking buffer to a final working concentration of 1-10  $\mu$ M. Incubate the sample in the staining solution for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the sample three to five times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound dye.
- Mounting: Mount the stained tissue on a microscope slide using an antifade mounting medium.

- Imaging: Image the sample using a confocal microscope with appropriate laser excitation (e.g., 633 nm or 647 nm laser line) and emission filter settings (e.g., 660-750 nm).

Confocal microscopy workflow for fixed tissue staining with **Rhodamine 800**.

## Protocol for Deep Tissue Imaging (Two-Photon Microscopy)

Two-photon microscopy is advantageous for imaging deep within scattering tissues. This protocol is adapted from methodologies for *in vivo* imaging with rhodamine-based dyes and can be optimized for **Rhodamine 800**.

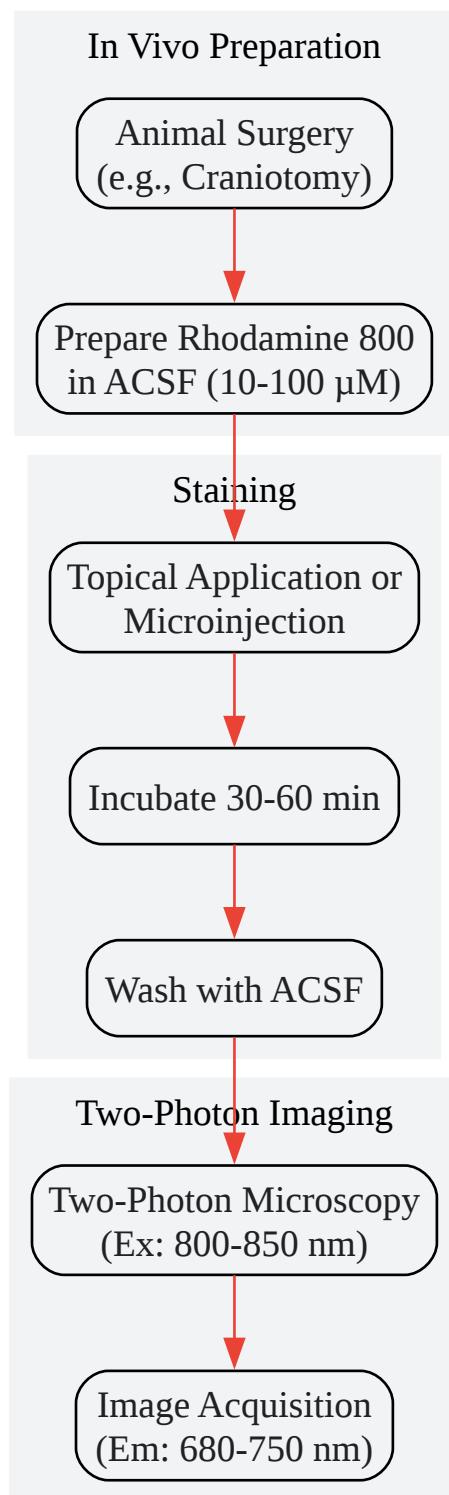
Materials:

- **Rhodamine 800**
- Artificial cerebrospinal fluid (ACSF) or appropriate physiological buffer
- Two-photon microscope with a tunable Ti:Sapphire laser

Procedure for *in vivo* Imaging (e.g., exposed cortex):

- Animal Preparation: Prepare the animal for *in vivo* imaging, which may include anesthesia and craniotomy to expose the tissue of interest.
- Dye Preparation: Prepare a working solution of **Rhodamine 800** in ACSF at a concentration of 10-100  $\mu$ M.
- Dye Application: Topically apply the **Rhodamine 800** solution to the exposed tissue surface for 30-60 minutes. For deeper structures, microinjection may be necessary.
- Washing: Gently wash the tissue surface with fresh ACSF to remove excess dye.
- Imaging:
  - Place the animal under the two-photon microscope.

- Tune the laser to an appropriate two-photon excitation wavelength for **Rhodamine 800** (typically in the range of 800-850 nm).
- Acquire images using a suitable emission filter (e.g., 680-750 nm).
- Optimize laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.



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Workflow for in vivo two-photon imaging with **Rhodamine 800**.

# Protocol for Super-Resolution Imaging (STED Microscopy)

Stimulated Emission Depletion (STED) microscopy can achieve sub-diffraction resolution.

Rhodamine derivatives are well-suited for STED imaging. This protocol provides a general framework for using **Rhodamine 800** in STED microscopy.

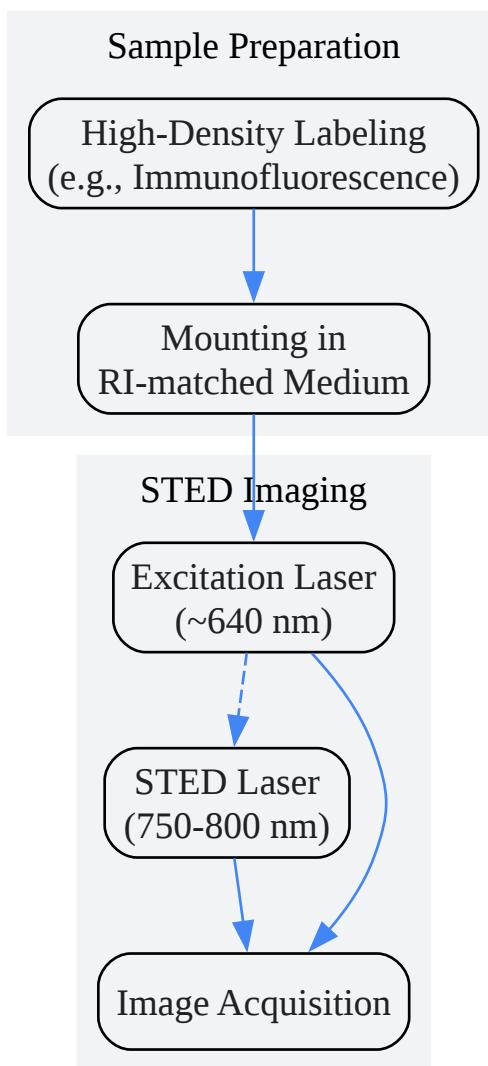
## Materials:

- **Rhodamine 800** conjugated to a targeting moiety (e.g., antibody, phalloidin) or used as a direct stain.
- Sample preparation reagents as per the specific application (e.g., for immunofluorescence).
- STED microscope with appropriate excitation and depletion lasers.

## Procedure:

- Sample Preparation: Prepare the sample (e.g., fixed cells or tissue sections) as you would for standard fluorescence microscopy, ensuring optimal structural preservation. For immunofluorescence, use secondary antibodies conjugated to **Rhodamine 800**.
- Staining: Follow a standard staining protocol, optimizing for high labeling density, which is crucial for good STED imaging.
- Mounting: Mount the sample in a mounting medium with a refractive index optimized for the objective lens and STED microscopy (e.g., TDE-based media).
- Imaging:
  - Use an excitation laser appropriate for **Rhodamine 800** (e.g., ~640 nm).
  - Employ a STED laser with a wavelength at the red edge of the **Rhodamine 800** emission spectrum (e.g., 750-800 nm).
  - Carefully align the excitation and STED laser foci.

- Optimize the STED laser power to achieve the desired resolution enhancement without excessive photobleaching.
- Acquire images using a sensitive detector and appropriate emission filters.

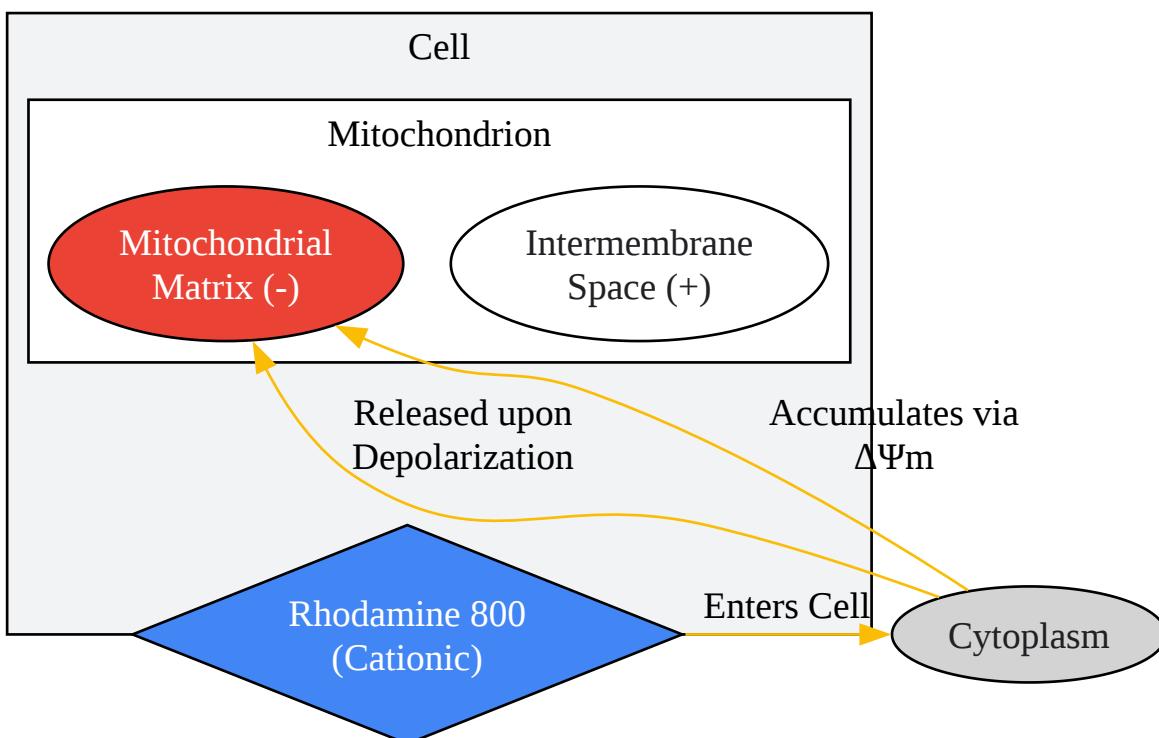


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Key steps for STED super-resolution imaging with **Rhodamine 800**.

## Signaling Pathway Visualization: Mitochondrial Membrane Potential

**Rhodamine 800** acts as a Nernstian dye, accumulating in the mitochondrial matrix in response to the negative mitochondrial membrane potential ( $\Delta\Psi_m$ ). A higher  $\Delta\Psi_m$  leads to greater dye accumulation and, consequently, fluorescence quenching. Conversely, a decrease in  $\Delta\Psi_m$ , often associated with cellular stress or apoptosis, results in the release of the dye from the mitochondria and an increase in fluorescence in the cytoplasm.



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Mechanism of **Rhodamine 800** as a mitochondrial membrane potential probe.

## Tissue Clearing Considerations

For imaging large, intact tissue volumes, tissue clearing techniques are often employed to reduce light scattering. The compatibility of **Rhodamine 800** with various clearing methods should be considered.

- Aqueous-based methods (e.g., CUBIC, Scale, SeeDB): These methods are generally milder and more likely to preserve the fluorescence of organic dyes like **Rhodamine 800**.
- Solvent-based methods (e.g., BABB, 3DISCO): These methods can be harsh and may quench the fluorescence of some dyes. It is crucial to test the compatibility of **Rhodamine 800** with these methods.

**Rhodamine 800** with the specific solvent-based protocol.

- Hydrogel-based methods (e.g., CLARITY): These methods embed the tissue in a hydrogel, which can help preserve both structure and fluorescence. **Rhodamine 800** staining can be performed before or after the clearing process, though labeling after clearing may be more effective for uniform staining.

It is recommended to perform pilot experiments to assess the retention of **Rhodamine 800** fluorescence with the chosen clearing protocol.

## Conclusion

**Rhodamine 800** is a valuable tool for high-resolution tissue imaging, particularly for applications involving the visualization and functional assessment of mitochondria. Its near-infrared spectral properties make it well-suited for deep tissue imaging with reduced background interference. By following and optimizing the protocols outlined in this document, researchers can effectively utilize **Rhodamine 800** in confocal, two-photon, and super-resolution microscopy to gain deeper insights into cellular and tissue biology.

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